Scientific Field: Material Science
Application Summary: 1,4-Bis(trimethoxysilyl)benzene is used to improve the dispersibility of modified silica powders into PDMS matrix by improving the adhesion between modified silica powders and the PDMS matrix.
Results or Outcomes: The results indicate improved adhesion and dispersibility of the silica powders in the PDMS matrix.
Application Summary: 1,4-Bis(trimethoxysilyl)benzene is used along with other silane precursors to produce organically-modified silica networks, which are then used to prepare silica aerogels.
Methods of Application: The compound is mixed with other silane precursors and a cross-linker to form an organically-modified silica network.
Results or Outcomes: The resulting silica aerogels have shown an interesting combination of thermal insulation and mechanical properties.
Application Summary: 1,4-Bis(trimethoxysilyl)benzene is used as a precursor in the synthesis of a variety of periodic mesoporous organosilicas (PMOs).
Methods of Application: The compound is used as a silicon-based nucleophile in Pd-catalyzed cross-coupling reactions.
Results or Outcomes: The results include the successful synthesis of PMOs.
Scientific Field: Analytical Chemistry
Application Summary: 1,4-Bis(trimethoxysilyl)benzene is used as a secondary standard in quantitative NMR (qNMR) spectroscopy.
Methods of Application: The compound is used as an internal standard for quantitation of small organic molecules in DMSO-d6 solution by 1H NMR spectroscopy.
Results or Outcomes: The results include accurate quantitation of small organic molecules.
Application Summary: 1,4-Bis(trimethylsilyl)benzene is used as a precursor for developing silicon carbide coating using plasma-assisted chemical vapor deposition (CVD) process.
Methods of Application: The compound is used in a plasma-assisted CVD process to develop a silicon carbide coating.
Results or Outcomes: The results include the successful development of a silicon carbide coating.
Scientific Field: Organic Chemistry
Application Summary: 1,4-Bis(triethoxysilyl)benzene is a silicon-based nucleophile shown to be reactive in Pd-catalyzed cross-coupling reactions.
Results or Outcomes: The results include successful Pd-catalyzed cross-coupling reactions.
1,4-Bis(trimethoxysilyl)benzene is a silane compound characterized by its two trimethoxysilyl groups attached to a benzene ring at the para positions. Its molecular formula is and it has a molecular weight of approximately 318.47 g/mol. This compound is notable for its ability to form siloxane bonds with various substrates, making it useful in a variety of applications, particularly in the fields of materials science and surface chemistry.
1,4-Bis(trimethoxysilyl)benzene can be synthesized through various methods:
1,4-Bis(trimethoxysilyl)benzene has several important applications:
Interaction studies involving 1,4-bis(trimethoxysilyl)benzene primarily focus on its bonding capabilities with various substrates. Research indicates that this compound can effectively bond with silica and other oxide surfaces, enhancing mechanical properties and durability in composite materials. Further studies are necessary to explore its interactions at the molecular level with biological tissues and other organic materials.
1,4-Bis(trimethoxysilyl)benzene shares structural similarities with other silane compounds but exhibits unique properties due to its specific functional groups. Here are some comparable compounds:
The uniqueness of 1,4-bis(trimethoxysilyl)benzene lies in its symmetrical structure and specific reactivity profile due to the para positioning of its trimethoxysilyl groups. This configuration enhances its effectiveness as a coupling agent and allows for versatile applications across various industries.
The sol-gel polymerization of 1,4-bis(trimethoxysilyl)benzene is highly sensitive to reaction conditions, with intramolecular cyclization playing a critical role in determining gelation kinetics and final material properties. Under acidic catalysis, the compound undergoes hydrolysis of methoxy groups to form silanol intermediates, which subsequently condense into siloxane (Si–O–Si) networks. However, the ethylene bridge between the benzene ring and silicon atoms promotes cyclization, leading to preferential formation of six- or seven-membered disilsesquioxane rings during early reaction stages. For instance, 1,4-bis(triethoxysilyl)ethane analogs produce bicyclic dimers composed of annelated seven-membered rings under acidic conditions, delaying gelation by diverting monomers into stable cyclic intermediates.
Key optimization parameters include:
The resulting organosilica networks exhibit enhanced hydrolytic stability compared to conventional monofunctional silanes due to the dual anchoring points of the dipodal structure. Equilibrium studies reveal that the disiloxane bond hydrolysis constant (K~c~ = 6 × 10⁻⁵) is significantly lower for dipodal silanes, minimizing silanol regeneration in aqueous environments.
1,4-Bis(trimethoxysilyl)benzene serves as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, enabling the introduction of aromatic functionalities into silicon-based frameworks. The benzene ring’s electron-withdrawing methoxy groups activate the silicon-carbon bonds for oxidative addition to palladium(0) complexes. A representative Suzuki-Miyaura coupling involves reacting the compound with aryl boronic acids in the presence of tetrakis(triphenylphosphine)palladium(0), yielding biphenyl-bridged silanes.
Mechanistic studies highlight three critical steps:
This strategy has been employed to synthesize mesoporous organosilicas with embedded luminescent or catalytic moieties, leveraging the compound’s ability to retain structural integrity during post-synthetic modifications.
Co-condensation of 1,4-bis(trimethoxysilyl)benzene with tetraalkoxysilanes, such as tetramethyl orthosilicate (TMOS), produces hybrid silica monoliths with hierarchical porosity. The dipodal silane acts as a porosity-directing agent, with its rigid benzene spacer inhibiting dense network formation. Phase separation during gelation creates interconnected macropores (1–10 µm), while the concurrent sol-gel process generates mesopores (2–50 nm) through surfactant templating.
Adjusting the molar ratio of 1,4-bis(trimethoxysilyl)benzene to TMOS from 1:4 to 1:10 systematically modulates pore size distribution:
The incorporation of dipodal silanes also improves mechanical stability, as evidenced by a 40% reduction in structural collapse under compressive stress compared to pure silica counterparts.